![molecular formula C8H5FO4 B072099 5-Fluoroisophthalic acid CAS No. 1583-66-0](/img/structure/B72099.png)
5-Fluoroisophthalic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-fluoroisophthalic acid derivatives and related compounds often involves multi-step chemical reactions. For example, a novel aromatic diacid monomer, which could be related to 5-fluoroisophthalic acid, was prepared through a process involving the reaction of phthalic anhydride with an amino acid, followed by treatment with thionyl chloride and subsequent reaction with aminoisophthalic acid under microwave-assisted conditions (Mallakpour & Taghavi, 2008). This highlights the chemical versatility and potential for creating complex molecules from 5-fluoroisophthalic acid.
Molecular Structure Analysis
The molecular structure of compounds involving 5-fluoroisophthalic acid reveals interesting coordination and bonding patterns. For instance, co-crystallization of 5-fluoroisophthalic acid with bipyridine leads to a compound with a 1:1 acid-base molar ratio, demonstrating alternate arrangement of acid and base subunits in a wave-like tape motif through hydrogen bonding (Jinqui Qin, 2011). This illustrates the structural complexity and potential for forming diverse molecular architectures.
Chemical Reactions and Properties
The reactivity of 5-fluoroisophthalic acid derivatives can lead to the formation of coordination polymers with unique properties. For example, hydrothermal synthesis using aminoisophthalic acid ligands resulted in polymers with distinct magnetic properties, highlighting the versatility of 5-fluoroisophthalic acid derivatives in constructing materials with specific functional attributes (Wu et al., 2002).
Scientific Research Applications
Coordination Polymers and Frameworks :
- The co-crystallization of 5-fluoroisophthalic acid with 4,4′-bipyridine leads to the formation of compounds with an acid–base molar ratio of 1:1, displaying a wave-like tape motif via intermolecular hydrogen bonds, which are further combined into a two-dimensional architecture through interactions involving the bipy and 5-fluoroisophthalic acid molecules (Qin, 2011).
- Lanthanide coordination polymers constructed from 5-fluoroisophthalic acid show 3-D pillared clay mimics based on secondary hydrogen-bonding, with the EuIII complex displaying strong red luminescence (Zhang et al., 2010).
Drug Delivery Systems :
- A metal–organic framework synthesized from a compound having formula {[NH2(CH3)][Cu6(L)3(OAc)(H2O)4]·xsolvent} showed the incorporation of the drug 5-fluorouracil (5-FU) at around 24.9 wt% per gram of dehydrated framework, which was released in a controlled and progressive fashion (Wu et al., 2016).
Chemical Sensing :
- A chemosensor, pyrene-appended 5-hydroxyisophthalic acid derivative (PIA), was developed for selective detection and quantification of cytosine in different human cancer cells, showing “turn-on” fluorescence in the presence of cytosine through intermolecular hydrogen bonding (Sarkar et al., 2017).
Fluorimetric Analysis :
- A simple fluorimetric determination of 5-hydroxyindolacetic acid in human urine and cerebrospinal fluid is described based on fluorophore formation with o-phthalaldehyde, where 5-fluoroisophthalic acid might be used as a comparative or calibration standard (Korf & Valkenburgh-Sikkema, 1969).
Safety and Hazards
The safety information for 5-Fluoroisophthalic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar to 5-fluorouracil (5-fu), which is known to target thymidylate synthase (ts), an enzyme crucial for dna synthesis .
Mode of Action
5-fu, a structurally similar compound, acts by binding the deoxyribonucleotide of the drug (fdump) and the folate cofactor, n5–10-methylenetetrahydrofolate, to thymidylate synthase (ts) to form a covalently bound ternary complex . This interaction blocks the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .
Biochemical Pathways
5-fu is known to affect multiple biological signaling pathways such as hippo/yap, wnt/β-catenin, hedgehog, nf-kb, and notch cascades . It also influences the conservation of extracellular matrix composition in situ, inhibiting invasion and metastasis in addition to its DNA-disturbing pathway .
Pharmacokinetics
5-fu has been shown to have a good correlation between plasma levels and the biological effects of treatment, both in terms of clinical efficacy and toxicity .
Result of Action
5-fu has been shown to have significant effects on cancer cells, including inhibition of dna synthesis, induction of cell apoptosis, and modulation of cancer-related pathways .
properties
IUPAC Name |
5-fluorobenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIOTTUHAZONIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316338 | |
Record name | 5-FLUOROISOPHTHALIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroisophthalic acid | |
CAS RN |
1583-66-0 | |
Record name | 1583-66-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-FLUOROISOPHTHALIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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